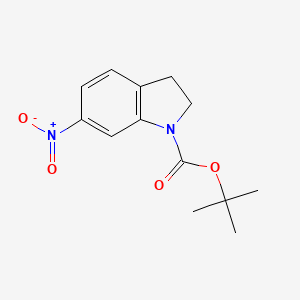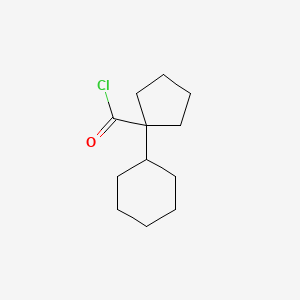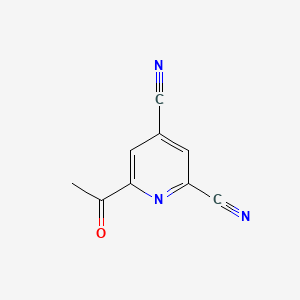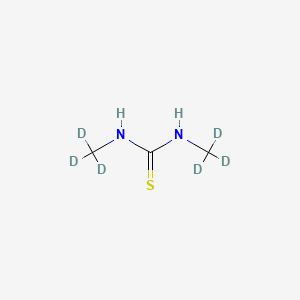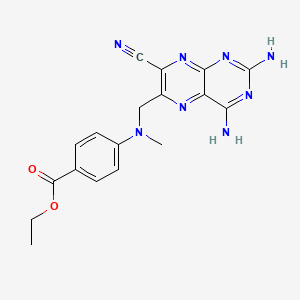
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its interaction with the neurotransmitter receptors in the central nervous system. This compound acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This compound has also been found to improve cognitive function and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive and readily available. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. One potential direction is the development of new compounds that are more effective and less toxic. Another direction is the study of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is synthesized using a specific method that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with DL-threo-β-hydroxyaspartic acid to form the desired compound. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the study of neurotransmitters and their receptors, as well as in the study of the central nervous system. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Propriétés
Numéro CAS |
1329610-57-2 |
|---|---|
Formule moléculaire |
C12H15NO7 |
Poids moléculaire |
288.23 |
Nom IUPAC |
acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1; |
Clé InChI |
MLMBILXCWROGFT-YVOIDUNUSA-N |
SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Synonymes |
(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




